![molecular formula C16H13ClN2OS B2955037 5-(2-Chlorobenzyl)-2-imino-3-phenylthiazolidin-4-one CAS No. 1396568-50-5](/img/structure/B2955037.png)
5-(2-Chlorobenzyl)-2-imino-3-phenylthiazolidin-4-one
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Overview
Description
Scientific Research Applications
Antimicrobial Resistance Disruption
This compound has been used in research to disrupt antimicrobial resistance by interfering with extracytoplasmic protein folding . In particular, it has been found to impair DsbA-mediated disulfide bond formation, which incapacitates diverse β-lactamases and destabilizes mobile colistin resistance enzymes . This disruption of cell envelope protein homeostasis simultaneously compromises several classes of resistance determinants .
Inhibition of the DSB System
The compound has been identified as a potent laboratory inhibitor of E. coli DsbB and its analogues from closely related organisms . By using this molecule, researchers have been able to chemically inhibit the function of the DSB system .
Reduction of Oxygen Production in Algal Cells
Research has shown that this compound, found in CS gas, can reduce oxygen production in algal cells . The study assessed the toxicity limit and microorganism’s reaction to the oxidative stress induced by O-chlorobenzylidenemalonitrile on the green algae Chlorella pyrenoidosa .
Assessment of Ecotoxicity
The compound has been used in studies to assess its ecotoxicity, particularly in relation to aquatic creatures . This research provides basic information on the toxicity of O-chlorobenzylidenemalonitrile to aquatic creatures, which serves as a foundation for evaluating the possible effects on aquatic ecosystems .
Synthesis of Pyrimido[4,5-c]quinoline Derivatives
The compound has been used in the synthesis of 5-benzylamine-substituted pyrimido[4,5-c]quinoline derivatives . These derivatives have been synthesized with the goal of improving kinase inhibitor cellular potency and antiviral phenotypic activity while maintaining aqueous solubility .
Future Directions
While specific future directions for “5-(2-Chlorobenzyl)-2-imino-3-phenylthiazolidin-4-one” are not available, research into similar compounds is ongoing. These compounds are often investigated for their potential therapeutic applications, and new synthetic methods are being developed to improve their properties .
Mechanism of Action
Target of Action
A structurally similar compound, 5-(2-chlorobenzyl)-2-furoic acid, has been reported to target methionine aminopeptidase in escherichia coli .
Biochemical Pathways
Compounds that target methionine aminopeptidase, like the structurally similar compound mentioned earlier, can affect protein synthesis and maturation .
Result of Action
Based on its potential target, it could influence protein synthesis and maturation, which could have downstream effects on cellular functions .
properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-2-imino-3-phenyl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c17-13-9-5-4-6-11(13)10-14-15(20)19(16(18)21-14)12-7-2-1-3-8-12/h1-9,14,18H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAOXTRNBJLQQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=N)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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